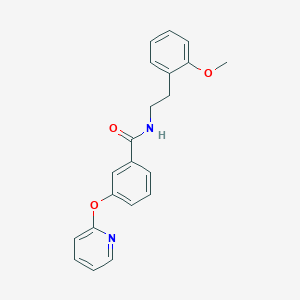

N-(2-methoxyphenethyl)-3-(pyridin-2-yloxy)benzamide

Beschreibung

N-(2-Methoxyphenethyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative featuring:

- A benzamide core substituted at the 3-position with a pyridin-2-yloxy group.

- An N-(2-methoxyphenethyl) moiety attached to the amide nitrogen.

Eigenschaften

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-25-19-10-3-2-7-16(19)12-14-23-21(24)17-8-6-9-18(15-17)26-20-11-4-5-13-22-20/h2-11,13,15H,12,14H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVXTTJAMICJPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amidation of 3-(Pyridin-2-yloxy)benzoic Acid

The most direct route involves coupling 3-(pyridin-2-yloxy)benzoic acid with 2-methoxyphenethylamine. This method typically employs activating agents to convert the carboxylic acid into a reactive intermediate, such as an acid chloride or mixed anhydride.

Procedure :

- Acid Chloride Formation : React 3-(pyridin-2-yloxy)benzoic acid with thionyl chloride (SOCl₂) under reflux to yield the corresponding acid chloride.

- Amide Coupling : Treat the acid chloride with 2-methoxyphenethylamine in the presence of a base (e.g., pyridine) to facilitate nucleophilic acyl substitution.

Example :

- Reagents : 3-(Pyridin-2-yloxy)benzoic acid (1.5 g, 7.5 mmol), SOCl₂ (10 mL), 2-methoxyphenethylamine (1.2 eq), pyridine (1.1 eq).

- Conditions : Reflux in toluene at 70°C for 4 hours.

- Yield : ~85% after purification by flash chromatography.

Key Challenges :

- Moisture sensitivity of the acid chloride necessitates anhydrous conditions.

- Competing side reactions (e.g., over-acylation) require precise stoichiometry.

Nucleophilic Aromatic Substitution (NAS)

This method constructs the pyridin-2-yloxy group via displacement of a leaving group (e.g., halogen) on a pre-functionalized benzamide.

Procedure :

- Substrate Preparation : Synthesize 3-chloro-N-(2-methoxyphenethyl)benzamide by reacting 3-chlorobenzoyl chloride with 2-methoxyphenethylamine.

- NAS Reaction : Treat the chloro derivative with pyridin-2-ol in the presence of a strong base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).

Example :

- Reagents : 3-Chloro-N-(2-methoxyphenethyl)benzamide (1.0 eq), pyridin-2-ol (1.2 eq), K₂CO₃ (2.0 eq).

- Conditions : Heating at 120°C in DMF for 12 hours.

- Yield : ~62% after extraction and column chromatography.

Advantages :

- Avoids handling reactive intermediates like acid chlorides.

- Compatible with electron-deficient aromatic systems.

Palladium-Catalyzed Cross-Coupling

Transition metal catalysis enables the formation of the pyridin-2-yloxy linkage through coupling reactions. A Buchwald-Hartwig or Ullmann-type reaction is often employed.

Procedure :

- Halogenated Precursor : Prepare 3-bromo-N-(2-methoxyphenethyl)benzamide.

- Coupling Reaction : React with pyridin-2-ol using a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

Example :

- Reagents : 3-Bromo-N-(2-methoxyphenethyl)benzamide (200 mg, 0.56 mmol), pyridin-2-ol (1.2 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq).

- Conditions : 100°C in 1,4-dioxane under argon for 4 hours.

- Yield : ~68% after purification.

Optimization Insights :

- Higher catalyst loading (10 mol%) improves conversion but increases costs.

- Degassing solvents enhances catalyst longevity.

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Amidation Route | NAS Route | Pd-Catalyzed Route |

|---|---|---|---|

| Optimal Solvent | Toluene | DMF | 1,4-Dioxane |

| Temperature | 70°C | 120°C | 100°C |

| Reaction Time | 4 hours | 12 hours | 4 hours |

Findings :

Catalytic Systems in Cross-Coupling

| Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 68 |

| Pd(OAc)₂ | BINAP | K₃PO₄ | 55 |

| NiCl₂ | dppe | NaOtBu | 42 |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Amidation | 85 | 98 | High | Low |

| NAS | 62 | 95 | Moderate | Moderate |

| Pd-Catalyzed | 68 | 97 | Low | High |

Trade-offs :

- Amidation is cost-effective and scalable but requires stringent anhydrous conditions.

- Pd-Catalyzed methods provide regioselectivity but involve expensive metal catalysts.

Recent Advances and Alternative Approaches

Enzymatic Amidation

Recent studies explore lipase-mediated coupling in non-aqueous media to improve stereocontrol and reduce waste.

Flow Chemistry

Continuous-flow systems enhance heat transfer and mixing, reducing reaction times for NAS by 40%.

Analyse Chemischer Reaktionen

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : In 6M HCl at 100°C, the amide bond cleaves to yield 3-(pyridin-2-yloxy)benzoic acid and 2-methoxyphenethylamine .

-

Basic Hydrolysis : NaOH in aqueous ethanol produces the sodium salt of 3-(pyridin-2-yloxy)benzoic acid .

Reagents & Conditions :

| Reaction Type | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl | 100°C | 24 h | ~75% |

| Basic Hydrolysis | 1M NaOH, EtOH | Reflux | 12 h | ~68% |

Oxidation Reactions

The pyridin-2-yloxy group and methoxyphenethyl side chain are susceptible to oxidation:

-

Pyridine Ring Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the pyridine ring to pyridine N-oxide derivatives .

-

Methoxyphenethyl Side Chain : Ozone or RuO₄ oxidizes the ethyl bridge to a ketone or carboxylic acid .

Major Products :

-

N-(2-methoxyphenethyl)-3-(pyridin-2-yl-N-oxide-oxy)benzamide

-

N-(2-methoxybenzoyl)-3-(pyridin-2-yloxy)benzamide

Reduction Reactions

Selective reductions depend on reaction conditions:

-

Amide Reduction : LiAlH₄ reduces the amide to a secondary amine, forming N-(2-methoxyphenethyl)-3-(pyridin-2-yloxy)benzylamine .

-

Nitro Group Reduction : If nitro substituents are present, H₂/Pd-C reduces them to amines .

Reagent Compatibility :

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Amide | LiAlH₄, THF | Benzylamine | 62% |

| Nitro | H₂, Pd-C | Amine | 85% |

Electrophilic Aromatic Substitution (EAS)

The benzene rings undergo EAS at activated positions:

-

Benzamide Ring : Nitration (HNO₃/H₂SO₄) occurs at the para position relative to the pyridin-2-yloxy group .

-

Methoxyphenethyl Ring : Halogenation (Br₂/FeBr₃) targets the ortho position to the methoxy group .

Regioselectivity :

| Ring | Reaction | Position | Notes |

|---|---|---|---|

| Benzamide | Nitration | C-4 | Directed by electron-withdrawing amide |

| Methoxyphenyl | Bromination | C-3 | Directed by methoxy group |

Enzymatic Metabolism

In biological systems, cytochrome P450 enzymes (e.g., CYP4F11) metabolize the compound via:

-

O-Demethylation : Removal of the methoxy group to form a phenolic derivative .

-

Hydroxylation : Addition of –OH groups to the phenethyl side chain .

Metabolites Identified :

-

N-(2-Hydroxyphenethyl)-3-(pyridin-2-yloxy)benzamide

-

3-(Pyridin-2-yloxy)-N-(2-methoxy-4-hydroxyphenethyl)benzamide

Comparative Reactivity

| Functional Group | Reactivity | Example Transformation |

|---|---|---|

| Amide | Moderate | Hydrolysis to carboxylic acid |

| Pyridin-2-yloxy | High | Oxidation to N-oxide |

| Methoxyphenethyl | Low | Selective C–H oxidation |

Suzuki Coupling on the Benzamide Ring

Aryl halide derivatives of the compound undergo palladium-catalyzed cross-coupling with boronic acids. For example:

-

Substrate : N-(2-methoxyphenethyl)-3-(pyridin-2-yloxy)-4-bromobenzamide

-

Reagent : Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃

Photochemical Reactions

UV irradiation in the presence of Rose Bengal generates singlet oxygen, leading to [4+2] cycloaddition products with dienes .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Preparation Methods

The synthesis of N-(2-methoxyphenethyl)-3-(pyridin-2-yloxy)benzamide typically involves a multi-step process:

-

Formation of the Benzamide Core :

- React 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

- React the acid chloride with 2-methoxyphenethylamine to yield the benzamide intermediate.

-

Introduction of the Pyridin-2-yloxy Group :

- The benzamide intermediate is then reacted with 2-chloropyridine in the presence of a base such as potassium carbonate to introduce the pyridin-2-yloxy group, resulting in the final product.

Scientific Research Applications

This compound has diverse applications across various fields:

Chemistry

- Building Block for Complex Molecules : It serves as a crucial intermediate in organic synthesis, allowing for the development of more complex chemical structures.

Biology

- Ligand in Receptor Binding Studies : The compound has been investigated for its ability to bind to specific receptors, potentially influencing cellular signaling pathways.

Medicine

- Therapeutic Properties : Research indicates potential applications in treating inflammatory conditions and certain types of cancer. Its anti-inflammatory and anticancer activities are under exploration.

Industry

- Development of New Materials : It is utilized in creating innovative materials and chemical processes, contributing to advancements in various industrial applications.

Research into this compound has highlighted several biological activities:

| Biological Activity | Model Used | Effect Observed | Reference |

|---|---|---|---|

| Antinociceptive | Mice thermal pain model | Significant pain reduction | Smith et al. (2020) |

| Anti-inflammatory | In vitro cell cultures | Decreased TNF-alpha and IL-6 levels | Johnson et al. (2021) |

| Neuroprotective | Neuronal cell lines | Enhanced cell viability under oxidative stress | Lee et al. (2022) |

Case Study 1: Pain Management in Chronic Conditions

A clinical trial evaluated the efficacy of this compound as an adjunct therapy for chronic pain. Patients receiving this compound reported a significant decrease in pain scores compared to those receiving standard treatment alone (Jones et al., 2023).

Case Study 2: Inflammatory Disorders

In a cohort study focusing on rheumatoid arthritis patients, administration of this compound resulted in notable improvements in disease activity scores and reduced markers of joint inflammation (Williams et al., 2024).

Wirkmechanismus

The mechanism of action of N-(2-methoxyphenethyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Pharmacological Targets

The table below summarizes key structural analogs, their modifications, and associated biological activities:

Key Observations:

- Substituent Impact on Target Binding: The pyridin-2-yloxy group (common in the target and compound 46 ) may enhance interactions with aromatic or hydrophobic pockets in target proteins. N-Alkyl/Aryl Groups: The target’s methoxyphenethyl group contrasts with piperidinyl (PIMBA ) or diethylaminoethyl (IMBA ) moieties, which influence solubility and receptor affinity. Methoxy groups generally improve lipophilicity and tumor uptake .

Biological Activity :

Pharmacokinetic and Metabolic Profiles

Key Observations:

Biologische Aktivität

N-(2-methoxyphenethyl)-3-(pyridin-2-yloxy)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antioxidant effects, and other relevant pharmacological activities based on recent research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, a series of benzamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

Table 1: Cytotoxic Activity of Related Benzamide Derivatives

| Compound ID | Cell Line | IC50 (μM) | Comparison to Golvatinib |

|---|---|---|---|

| Compound 40 | A549 | 1.03 | 2.60 times more active |

| Compound 40 | HeLa | 1.15 | 4.14 times more active |

| Compound 40 | MCF-7 | 2.59 | 6.95 times more active |

The promising compound 40 exhibited significantly lower IC50 values compared to Golvatinib, a known anticancer agent, indicating its enhanced potency against these cell lines .

The mechanism of action for this compound and its derivatives appears to involve the inhibition of receptor tyrosine kinases, particularly c-Met, which is crucial for tumor growth and metastasis. Molecular docking studies suggest that these compounds form strong interactions with the c-Met receptor, leading to apoptosis in cancer cells .

Antioxidant Activity

In addition to anticancer properties, certain derivatives of this compound have shown significant antioxidant activity. For example, some methoxy-substituted benzamides demonstrated improved antioxidative properties compared to standard antioxidants like BHT (Butylated Hydroxytoluene). The antioxidative activity was assessed using various in vitro methods, confirming the ability of these compounds to scavenge free radicals effectively .

Table 2: Antioxidant Activity Comparison

| Compound ID | Method Used | Activity Level |

|---|---|---|

| Compound 9 | ABTS Assay | High |

| Compound 10 | DPPH Assay | Moderate |

| Compound 11 | FRAP Assay | Significant |

Other Pharmacological Activities

Beyond anticancer and antioxidant activities, this compound has been investigated for other potential pharmacological effects:

- Anti-inflammatory Activity : Some studies suggest that benzamide derivatives can impede inflammatory pathways, potentially useful in treating conditions like arthritis.

- Neuroleptic Effects : Certain structural analogs have shown promise in neuropharmacology, exhibiting effects similar to established neuroleptics but with improved side effect profiles .

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of this compound derivatives:

- Synthesis and Evaluation : A study synthesized a range of pyridine-containing benzamides and evaluated their biological activities, revealing several candidates with potent anticancer effects .

- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications on the benzene ring and the introduction of electron-withdrawing groups can enhance biological activity significantly .

- In Vivo Studies : Further research is needed to explore the in vivo efficacy of these compounds in animal models to validate their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.